molecular formula C8H4S8 B1282559 Bis(methylenedithio)tetrathiafulvalene CAS No. 68550-20-9

Bis(methylenedithio)tetrathiafulvalene

Cat. No.: B1282559
CAS No.: 68550-20-9
M. Wt: 356.7 g/mol
InChI Key: YAHVGMRXXZDSOK-UHFFFAOYSA-N
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Description

Bis(methylenedithio)tetrathiafulvalene is a useful research compound. Its molecular formula is C8H4S8 and its molecular weight is 356.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Conductive Properties Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) has been the subject of various studies focusing on its synthesis and applications in creating highly conductive organic salts. Nakamura et al. (1987) explored the synthesis of BMDT-TTF as an attractive donor molecule for organic salts, noting its higher oxidation potentials compared to similar compounds (Nakamura et al., 1987). Similarly, Kazheva et al. (2014) synthesized radical cation salts of BMDT-TTF, demonstrating their semiconductor properties with considerable conductivity (Kazheva et al., 2014).

Extended Peripheral Substituents Yamada et al. (1998) reported on the synthesis of bis(heterocycle)-fused BMDT-TTF derivatives, examining their electrochemical properties and molecular structures. This research highlighted the versatility of BMDT-TTF in forming new donor molecules with varied properties (Yamada et al., 1998).

Functionalized Derivatives Liu et al. (2002) focused on an improved synthesis route for functionalized BMDT-TTF derivatives, offering new perspectives in the design and application of these molecules in various fields (Liu et al., 2002).

Crystal Structure and Two-Dimensional Character Kato et al. (1984) studied the crystal structure of BMDT-TTF, revealing a unique two-dimensional S···S network, which is crucial for understanding the material's conductive properties (Kato et al., 1984).

Electrochemical Behavior Sezer et al. (2004) investigated the electrochemical behavior of BMDT-TTF derivatives, contributing to a deeper understanding of how different substituents affect the electronic properties of these compounds (Sezer et al., 2004).

High Magnetic Field Studies Singleton (2000) reviewed studies involving high magnetic fields on charge-transfer salts of BMDT-TTF, providing insights into experimental techniques and theoretical developments related to these materials (Singleton, 2000).

Safety and Hazards

BMDT-TTF is used for laboratory research purposes and is not intended for drug or household use . It’s recommended to use personal protective equipment when handling this compound and to prevent it from entering drains .

Mechanism of Action

Target of Action

Bis(methylenedithio)tetrathiafulvalene, hereafter referred to by its full name, primarily targets the oxalate-bridged binuclear anion [Cu2(μ–C2O4)(C2O4)2(CH3OH)(H2O)]2− . This anion is a key component in the formation of organic-inorganic hybrid metallic conductors . The full name compound acts as a donor in this context .

Mode of Action

The full name compound interacts with its target through electrocrystallization . It forms a supramolecular square lattice through hydrogen bonds between the antiferromagnetic binuclear anions in the anion sheet . The oxidation state of the full name compound is assigned to approximately +2/3, based on the TTF core bond lengths and Raman spectroscopy .

Biochemical Pathways

The full name compound affects the conductivity of the resulting organic-inorganic hybrid metallic conductor . This is part of the broader pathway of charge-transfer in these materials, which can exhibit a range of conductivities from insulating to semiconducting to metallic, and even superconductivity .

Pharmacokinetics

Its impact on bioavailability is evident in the resulting conductivity of the organic-inorganic hybrid metallic conductor . The full name compound’s conductivity is 11.5 S cm−1 at room temperature, increases to 160 S cm−1 at 7.6 K, and then decreases to 150 S cm−1 at 2 K .

Result of Action

The molecular and cellular effects of the full name compound’s action are primarily observed in the resulting changes in conductivity of the organic-inorganic hybrid metallic conductor . There is no long-range magnetic ordering, which is confirmed by specific heat measurements .

Action Environment

The action of the full name compound can be influenced by environmental factors such as temperature . For example, its conductivity increases as the temperature decreases from room temperature to 7.6 K, and then decreases slightly at 2 K . This suggests that the full name compound’s action, efficacy, and stability are sensitive to temperature changes .

Properties

IUPAC Name

5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHVGMRXXZDSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548138
Record name 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68550-20-9
Record name 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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